4-Chloro-3-methoxypyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-3-methoxypyridine-2-carboxylic acid often involves multi-step chemical reactions. For instance, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound with a similar methoxy and pyridine structure, demonstrates a complex synthesis route. This route includes condensation reactions, reaction with phosphoryl chloride, hydrogenolysis, and substitution reactions, showcasing the intricate methods needed to introduce specific functional groups onto the pyridine ring (Mittelbach et al., 1988).
Scientific Research Applications
Synthesis of N-Methoxy-N-Methylamides : Carboxylic acids can be converted into their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as the coupling agent. This reaction is efficient and preserves the chirality of the starting material (Sibi et al., 1995).
Characterization of Hydroxytrichloropicolinic Acids : The one-bond chlorine-isotope effect in 13C NMR spectroscopy is a useful tool for identifying chlorinated carbons in structures related to 4-Chloro-3-methoxypyridine-2-carboxylic acid (Irvine, Cooper, & Thornburgh, 2008).
Ring-opening Polymerization : The synthesis and ring-opening polymerization (ROP) of O-carboxyanhydride monomers derived from L-malic acid have been achieved using 4-methoxypyridine as a catalyst (Pounder et al., 2011).
Formation of Pyridyne : The compounds 2-chloro-4-methoxypyridine have been shown to be effective precursors for 4-methoxy-2,3-pyridyne, a reactive intermediate in organic synthesis (Walters & Shay, 1995).
Synthesis of Radioligands : The synthesis of MK-1064, a PET radioligand for imaging of orexin-2 receptor, involves the use of methyl 2-chloro-5-iodonicotinate, related to 4-Chloro-3-methoxypyridine-2-carboxylic acid (Gao, Wang, & Zheng, 2016).
Synthesis of Derivatives for Medical Applications : Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to 4-Chloro-3-methoxypyridine-2-carboxylic acid, is important for creating dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).
Safety And Hazards
The safety and hazards of “4-Chloro-3-methoxypyridine-2-carboxylic acid” are not directly available. However, it is generally advised to avoid breathing dust/fume/gas/mist/vapors/spray of chemical compounds. In case of skin contact, it is recommended to wash with plenty of soap and water. If irritation persists, seek medical attention1.
Future Directions
The future directions for “4-Chloro-3-methoxypyridine-2-carboxylic acid” are not explicitly mentioned in the available literature. However, given the importance of pyridine derivatives in various fields, further research into the synthesis, properties, and applications of “4-Chloro-3-methoxypyridine-2-carboxylic acid” and related compounds could be beneficial4.
properties
IUPAC Name |
4-chloro-3-methoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIXILRILGXVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628934 | |
Record name | 4-Chloro-3-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxypyridine-2-carboxylic acid | |
CAS RN |
170621-86-0 | |
Record name | 4-Chloro-3-methoxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170621-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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